molecular formula C19H24N4O3S B2648465 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351658-96-2

2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2648465
CAS No.: 1351658-96-2
M. Wt: 388.49
InChI Key: SZLHPMUCWHZGFR-UHFFFAOYSA-N
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Description

2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an acetamido group, a butoxyphenyl moiety, and a dihydrothiazolopyridine core, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Thiazolopyridine Core: : This can be achieved through a cyclization reaction involving a pyridine derivative and a thioamide. The reaction conditions often require a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Butoxyphenyl Group: : This step can involve a nucleophilic substitution reaction where a halogenated butoxybenzene reacts with the thiazolopyridine intermediate. Common reagents include potassium carbonate (K2CO3) and a solvent like acetonitrile.

  • Acetamidation: : The final step involves the introduction of the acetamido group through an acylation reaction. Acetic anhydride or acetyl chloride can be used as acylating agents in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medically, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features might enable it to interact with various biological targets, making it a candidate for therapeutic development.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its potential chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-N-(4-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
  • 2-acetamido-N-(4-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
  • 2-acetamido-N-(4-propoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Uniqueness

The uniqueness of 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide lies in its butoxyphenyl group, which can impart different physicochemical properties compared to its methoxy, ethoxy, or propoxy analogs. These differences can influence its solubility, reactivity, and interaction with biological targets, making it a distinct compound for various applications.

Properties

IUPAC Name

2-acetamido-N-(4-butoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-4-11-26-15-7-5-14(6-8-15)21-19(25)23-10-9-16-17(12-23)27-18(22-16)20-13(2)24/h5-8H,3-4,9-12H2,1-2H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLHPMUCWHZGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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